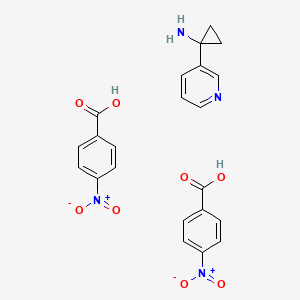
N-Fmoc-N-(2,2,2-三氟乙基)甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Peptide Synthesis: It serves as a building block in the synthesis of peptides, allowing for the incorporation of trifluoroethyl groups into peptide chains.
Drug Discovery: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Protein Engineering: The compound is employed in the modification of proteins to study their structure and function.
作用机制
Target of Action
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, also known as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in the synthesis or regulation of glycine.
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process and can be removed under basic conditions without disturbing other parts of the molecule . This suggests that N-Fmoc-N-(2,2,2-trifluoroethyl)glycine may interact with its targets by releasing the glycine molecule after the removal of the Fmoc group.
Pharmacokinetics
Given its molecular weight of 37934 , it is likely to have good bioavailability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine typically involves the reaction of glycine with 2,2,2-trifluoroethylamine, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for N-Fmoc-N-(2,2,2-trifluoroethyl)glycine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is a standard reagent for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine.
Deprotection Reactions: Free amino derivatives of N-(2,2,2-trifluoroethyl)glycine.
相似化合物的比较
N-Fmoc-glycine: Lacks the trifluoroethyl group, making it less hydrophobic and less stable.
N-Fmoc-N-(2,2,2-trifluoroethyl)alanine: Similar structure but with an additional methyl group, affecting its steric properties.
Uniqueness: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGIXQTAKEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)


![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2539350.png)

